3-fluoro-2-(oxetan-3-yloxy)pyridine

Description

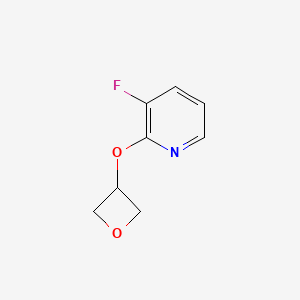

3-Fluoro-2-(oxetan-3-yloxy)pyridine is a fluorinated pyridine derivative featuring a fluorine atom at the 3-position and an oxetane ring linked via an ether group at the 2-position. The oxetane moiety (a four-membered oxygen-containing ring) is notable for enhancing metabolic stability and solubility in medicinal chemistry applications . The fluorine substituent likely influences electronic properties and binding interactions, as seen in other fluoropyridine derivatives (e.g., radioligands in ).

Properties

IUPAC Name |

3-fluoro-2-(oxetan-3-yloxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-3-10-8(7)12-6-4-11-5-6/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRMVLQDXYIOOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=C(C=CC=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-(oxetan-3-yloxy)pyridine typically involves the introduction of a fluorine atom into a pyridine ring and the formation of an oxetane ring. One common method is the nucleophilic substitution reaction of 3-hydroxy-2-fluoropyridine with an oxetane derivative under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of 3-fluoro-2-(oxetan-3-yloxy)pyridine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-(oxetan-3-yloxy)pyridine can undergo various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the pyridine ring or the oxetane ring.

Ring-opening reactions: The oxetane ring can be opened under acidic or basic conditions to form linear compounds.

Common Reagents and Conditions

Nucleophilic substitution: Sodium hydride (NaH) in DMF.

Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Ring-opening reactions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic substitution: Various substituted pyridine derivatives.

Oxidation: Oxidized pyridine derivatives.

Reduction: Reduced pyridine or oxetane derivatives.

Ring-opening reactions: Linear compounds with functional groups derived from the oxetane ring.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry:

- Drug Development: The compound serves as a building block for synthesizing pharmaceutical agents targeting various diseases. Its structure allows for modifications that can enhance biological activity.

- Biological Activity: Studies indicate that compounds with similar structures exhibit significant anti-inflammatory and antimicrobial properties. The fluorine substitution is known to improve binding affinity to biological targets.

-

Biological Studies:

- Enzyme Interaction Studies: The compound's ability to interact with enzymes makes it a candidate for studying mechanisms of action in drug discovery. It has been shown to modulate enzyme activity, influencing pathways related to inflammation and infection.

- Receptor Binding: Research suggests that 3-fluoro-2-(oxetan-3-yloxy)pyridine can bind to specific receptors, potentially leading to therapeutic effects against various conditions.

-

Material Science:

- Development of New Materials: The unique chemical properties of this compound allow it to be explored in creating materials with specific physical and chemical characteristics.

Anti-inflammatory Effects

Studies have demonstrated that 3-fluoro-2-(oxetan-3-yloxy)pyridine exhibits anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

These findings suggest that the incorporation of the oxetane group may enhance anti-inflammatory activity by improving interactions with COX enzymes.

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains, including Gram-positive bacteria.

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| 21b | S. aureus | 18 |

| 21d | E. faecalis | 20 |

| 21f | E. coli | 22 |

The introduction of fluorine enhances antibacterial activity due to improved binding affinity and penetration capabilities.

Case Studies

-

Anti-inflammatory Mechanism:

A study involving similar pyridine derivatives revealed that they significantly reduced pro-inflammatory markers such as iNOS and COX-2 in RAW264.7 cells when treated at concentrations ranging from 5 μM to 20 μM over a period of 24 hours. -

Antimicrobial Kinetics:

Another investigation assessed the bacteriostatic activity of related compounds against E. faecalis, indicating a concentration-dependent effect where higher concentrations led to enhanced bactericidal activity, suggesting potential therapeutic applications in treating bacterial infections.

Mechanism of Action

The mechanism of action of 3-fluoro-2-(oxetan-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom can enhance binding affinity and selectivity, while the oxetane ring can influence the compound’s metabolic stability and solubility.

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

3-Nitro-2-(oxetan-3-yloxy)pyridine

- Substituents: Nitro (-NO₂) at position 3, oxetane-O at position 2.

- Molecular Weight : 196.16 g/mol .

- Key Differences : The nitro group is strongly electron-withdrawing, which may reduce nucleophilic aromatic substitution reactivity compared to the fluorine-substituted analog. This compound’s applications are underexplored but could serve as a precursor for synthesizing the target compound via nitro-to-fluoro substitution.

3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

- Substituents : Fluorine at position 3, pyrrolidine (5-membered ring)-O at position 2.

- Molecular Formula : C₉H₁₂ClFN₂O.

- Molecular Weight : 218.66 g/mol .

- The hydrochloride salt form enhances stability and aqueous solubility.

2-Fluoro-3-[2(S)-2-Azetidinylmethoxy]pyridine ([¹⁸F]F-A-85380)

- Substituents : Fluorine at position 2, azetidine (4-membered ring) via methoxy at position 3.

- Bioactivity : High affinity for α4β2 nicotinic acetylcholine receptors (nAChRs), with Ki values of 46–48 pM .

- Applications : Radiolabeled with fluorine-18 for positron emission tomography (PET) imaging of brain nAChRs .

- Key Differences : Fluorine position (2 vs. 3) significantly impacts receptor selectivity. The methoxy-azetidine linker may enhance blood-brain barrier penetration compared to oxetane ethers.

Functional Group and Ring Size Effects

Oxetane vs. Larger Rings

- Oxetane (4-membered) : Imposes moderate ring strain, improving metabolic stability and solubility while maintaining conformational rigidity .

- Pyrrolidine (5-membered) : Increased flexibility may reduce target specificity but improve synthetic accessibility .

- Azetidine (4-membered nitrogen ring) : Enhances binding to nAChRs due to optimal spatial arrangement and basic nitrogen interactions .

Halogen Substituents

- Fluorine : Electron-withdrawing effects polarize the pyridine ring, influencing π-π stacking and hydrogen bonding. Position 3 in the target compound may favor interactions distinct from position 2 in [¹⁸F]F-A-85380 .

- Nitro Group : Strong electron withdrawal in 3-nitro-2-(oxetan-3-yloxy)pyridine may limit bioavailability due to reduced membrane permeability .

Pharmacological and Physical Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|---|

| 3-Fluoro-2-(oxetan-3-yloxy)pyridine | F (3), oxetane-O (2) | C₈H₇FNO₂ | ~168–169* | Hypothesized metabolic stability |

| 3-Nitro-2-(oxetan-3-yloxy)pyridine | NO₂ (3), oxetane-O (2) | C₈H₇N₂O₄ | 196.16 | Precursor for fluorinated analogs |

| 3-Fluoro-2-(pyrrolidin-3-yloxy)pyridine·HCl | F (3), pyrrolidine-O (2) | C₉H₁₂ClFN₂O | 218.66 | Enhanced solubility (HCl salt) |

| 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine | F (2), azetidine-O (3) | C₉H₁₀FN₂O | 196.19 | PET imaging ligand (α4β2 nAChRs) |

*Estimated based on structural analogs.

Biological Activity

3-Fluoro-2-(oxetan-3-yloxy)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, particularly its antibacterial properties, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The chemical structure of 3-fluoro-2-(oxetan-3-yloxy)pyridine can be described as follows:

- Pyridine ring : A six-membered aromatic heterocyclic compound containing nitrogen.

- Fluoro substituent : A fluorine atom attached to the pyridine ring, which can enhance biological activity.

- Oxetane moiety : A four-membered cyclic ether that may influence the compound's pharmacokinetic properties.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of 3-fluoro-2-(oxetan-3-yloxy)pyridine and its derivatives against various bacterial strains. The following table summarizes key findings regarding the minimum inhibitory concentrations (MICs) against selected Gram-positive and Gram-negative bacteria.

| Compound | Bacteria Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Fluoro-2-(oxetan-3-yloxy)pyridine | Staphylococcus aureus | 4 | |

| Enterococcus faecalis | 8 | ||

| Bacillus subtilis | 16 | ||

| Escherichia coli | >64 | ||

| Proteus mirabilis | 31.25 |

The compound exhibited notable activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective inhibition.

The mechanism by which 3-fluoro-2-(oxetan-3-yloxy)pyridine exerts its antibacterial effects appears to involve disruption of bacterial cell wall synthesis and inhibition of biofilm formation. Molecular docking studies suggest that the fluorine atom enhances binding affinity to bacterial targets, potentially improving drug penetration through biofilms .

Structure-Activity Relationship (SAR)

The introduction of the fluorine atom in the pyridine ring is significant for enhancing antibacterial activity. Studies indicate that fluorinated compounds often exhibit improved binding properties due to increased lipophilicity and altered electronic characteristics, which facilitate interaction with biological targets .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxetanyl derivatives demonstrated that compounds containing the oxetane ring and a fluorinated pyridine exhibited superior antimicrobial activity compared to non-fluorinated analogs. The best-performing compound in this series showed an MIC of 0.25 µg/mL against Staphylococcus aureus, significantly outperforming traditional antibiotics like linezolid .

Case Study 2: Biofilm Inhibition

In another investigation, the ability of 3-fluoro-2-(oxetan-3-yloxy)pyridine to inhibit biofilm formation was assessed using crystal violet assays. Results indicated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass in a dose-dependent manner, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.